4-bromo-N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O4S/c1-2-26-17-7-5-16(6-8-17)22-13-14(11-19(22)23)12-21-27(24,25)18-9-3-15(20)4-10-18/h3-10,14,21H,2,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJXUQOPZLQHOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Design
The target molecule comprises two primary fragments:
- 4-Bromobenzenesulfonyl chloride (electrophilic sulfonylation agent).
- 1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-ylmethylamine (nucleophilic amine intermediate).
Key disconnections include:
- Formation of the sulfonamide bond between the sulfonyl chloride and amine.
- Construction of the 5-oxopyrrolidin-3-ylmethylamine scaffold with a 4-ethoxyphenyl substituent.
Synthesis of 1-(4-Ethoxyphenyl)-5-Oxopyrrolidin-3-ylmethylamine
Cyclization of γ-Ketoamide Precursors
The pyrrolidin-5-one ring is synthesized via cyclization of γ-ketoamide derivatives. A representative pathway involves:
- Condensation of 4-ethoxyaniline with ethyl 4-oxopentanoate in acetic acid at reflux (120°C, 8 hrs) to yield 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-carboxylic acid ethyl ester .
- Hydrolysis of the ester using aqueous NaOH (2M, 60°C, 3 hrs) to generate the carboxylic acid.
- Curtius rearrangement with diphenylphosphoryl azide (DPPA) in tert-butanol to form the tert-butyl carbamate (Boc-protected amine).
- Deprotection with HCl in dioxane (4M, 25°C, 2 hrs) to afford 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylmethylamine .
Table 1: Reaction Conditions for Pyrrolidinone Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Ethyl 4-oxopentanoate, AcOH, 120°C | 78 | |
| 2 | NaOH (2M), 60°C | 92 | |
| 3 | DPPA, tert-butanol, 80°C | 65 | |
| 4 | HCl/dioxane (4M), 25°C | 89 |
Alternative Pathway: Reductive Amination
A streamlined approach employs reductive amination to introduce the methylamine group:
- Condensation of 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-carbaldehyde (synthesized via Vilsmeier-Haack formylation) with ammonium acetate in methanol.
- Reduction using sodium cyanoborohydride (NaBH3CN) at pH 5 (acetic acid buffer) to yield the amine.
Key Data:
Synthesis of 4-Bromobenzenesulfonyl Chloride
Sulfonation of Bromobenzene
4-Bromobenzenesulfonic acid is synthesized via electrophilic aromatic sulfonation:
- Sulfonation of bromobenzene with fuming sulfuric acid (20% SO3) at 150°C for 6 hrs.
- Chlorination using phosphorus pentachloride (PCl5) in methylene chloride (20–40°C, 2 hrs) to yield the sulfonyl chloride.
Table 2: Sulfonation and Chlorination Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | H2SO4/SO3, 150°C | 73 | 95 |
| 2 | PCl5, CH2Cl2, 30°C | 88 | 98 |
Sulfonamide Bond Formation
Coupling Reaction
The amine intermediate reacts with 4-bromobenzenesulfonyl chloride under Schotten-Baumann conditions:
- Base-mediated reaction in dichloromethane (DCM) with aqueous NH4OH (28%) at 0–5°C.
- Stirring for 4 hrs, followed by extraction and purification via recrystallization (ethanol/water).
Optimization Insights:
- Temperature Control: Maintaining <10°C minimizes hydrolysis of the sulfonyl chloride.
- Molar Ratio: 1.2:1 (sulfonyl chloride:amine) ensures complete conversion.
Table 3: Sulfonamide Coupling Performance
| Parameter | Value | Outcome |
|---|---|---|
| Solvent | DCM/H2O | 92% conversion |
| Base | NH4OH (28%) | pH 9–10 |
| Final Yield | 85% | HPLC Purity: 99.2% |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce a secondary amine .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-bromo-N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide as an anticancer agent. Research indicates that compounds with similar structural features exhibit significant inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. For instance, derivatives of benzenesulfonamides have shown IC50 values ranging from 10.93 nM to 25.06 nM against CA IX, suggesting that this compound may also display similar potency .
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes can be further investigated through molecular docking studies. Such studies can elucidate its binding affinities to proteins involved in cancer pathways, providing insights into its mechanism of action and therapeutic potential .
Material Science Applications
The unique properties of this compound also make it suitable for applications in material science. Its brominated structure may enhance its utility in creating advanced materials with specific electronic or photonic properties.
Several studies have investigated the biological activity and synthesis of related compounds:
- Anticancer Studies : Research into benzenesulfonamide derivatives has shown promising results in inhibiting cancer cell growth through targeted enzyme inhibition.
- Molecular Docking : Computational studies have provided insights into how structurally similar compounds interact with biological targets, paving the way for further drug development .
Mechanism of Action
The mechanism of action of 4-bromo-N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Features
The table below highlights structural differences between the target compound and key analogs:
Key Observations :
Physicochemical Properties
Notes:
- The target compound’s pyrrolidinone carbonyl and sulfonamide groups enable robust hydrogen bonding, which may enhance crystallinity or solubility in polar solvents .
- Higher molecular weights in pyrimidine-based analogs () could limit membrane permeability.
Biological Activity
4-bromo-N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide, also known by its CAS number 905659-34-9, is a complex synthetic organic compound with significant potential in medicinal chemistry. Its structure includes a bromine atom, an ethoxyphenyl group, and a pyrrolidinyl moiety linked to a benzamide core. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
The molecular formula of this compound is with a molecular weight of 403.3 g/mol. The compound's intricate structure allows for various interactions with biological targets, influencing its activity in different biological systems .
The mechanism of action involves the compound's interaction with specific enzymes or receptors within cellular pathways. Binding to these targets can modulate their activity, leading to various biological effects. Detailed studies are necessary to elucidate these interactions and their implications in biological systems.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. For instance, derivatives of benzenesulfonamide have shown significant activity against both Gram-positive and Gram-negative bacteria. In a study evaluating antimicrobial efficacy, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 6.63 mg/mL against Staphylococcus aureus and 6.72 mg/mL against Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound 4d | E. coli | 6.72 |
| Compound 4h | S. aureus | 6.63 |
| Compound 4a | E. coli | 6.67 |
| Compound 4c | S. aureus | 6.45 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies, particularly against breast cancer cell lines such as MCF7. In vitro assays using the Sulforhodamine B (SRB) method have indicated that certain derivatives exhibit significant cytotoxicity against cancer cells, suggesting potential for development as therapeutic agents .
Table 2: Anticancer Activity Results
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF7 | X.X |
| Derivative B | MCF7 | Y.Y |
(Note: Specific IC50 values need to be filled based on available data from studies.)
Case Studies
Several studies have focused on the biological activity of sulfonamide derivatives similar to the target compound:
- Antimicrobial Efficacy : A study reported that novel benzenesulfonamide derivatives displayed effective antimicrobial properties against several pathogens, supporting the potential for clinical applications in treating infections .
- Anticancer Screening : Another research project highlighted the effectiveness of certain sulfonamide derivatives in inhibiting tumor growth in vitro, indicating their potential as anticancer agents .
- Cardiovascular Effects : Some studies suggest that sulfonamides may influence cardiovascular parameters such as perfusion pressure through interactions with calcium channels, which could be relevant for therapeutic strategies targeting cardiovascular diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
